molecular formula C7H11NO2 B13499430 rac-(1R,5S)-2-methoxy-8-oxa-3-azabicyclo[3.2.1]oct-2-ene

rac-(1R,5S)-2-methoxy-8-oxa-3-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B13499430
M. Wt: 141.17 g/mol
InChI Key: JKNSZNWWTKGBGH-NTSWFWBYSA-N
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Description

rac-(1R,5S)-2-Methoxy-8-oxa-3-azabicyclo[3.2.1]oct-2-ene is a bicyclic compound featuring a fused oxa (oxygen) atom at the 8-position and a methoxy group (-OCH₃) at position 2. The stereochemistry indicates a racemic mixture of the (1R,5S) enantiomers.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(1R,5S)-2-methoxy-8-oxa-3-azabicyclo[3.2.1]oct-2-ene

InChI

InChI=1S/C7H11NO2/c1-9-7-6-3-2-5(10-6)4-8-7/h5-6H,2-4H2,1H3/t5-,6+/m0/s1

InChI Key

JKNSZNWWTKGBGH-NTSWFWBYSA-N

Isomeric SMILES

COC1=NC[C@@H]2CC[C@H]1O2

Canonical SMILES

COC1=NCC2CCC1O2

Origin of Product

United States

Preparation Methods

Temperature and Solvent Effects

  • Maintaining low temperatures (0 to 5°C) during cyanide addition prevents side reactions and decomposition.
  • Use of protic solvents like methanol or butyl acetate facilitates nucleophilic additions.
  • Dehydration steps require controlled heating (80-90°C) under inert atmosphere to ensure completion without degradation.

Catalysts and Reagents

  • Catalytic hydrogenation using palladium catalysts can be employed for selective reductions.
  • Borohydride reagents (lithium or sodium borohydride) in alcohol solvents are effective for reducing keto or cyano groups.
  • Bases such as potassium hydride (KH) or sodium hydride (NaH) are used in methoxylation steps for nucleophilic substitution.

Stereochemical Considerations

  • The racemic nature of the product arises from the use of achiral reagents and conditions.
  • Enantioselective syntheses require chiral catalysts or starting materials, which are beyond the scope of this racemic preparation.

Summary Table of Key Preparation Parameters

Parameter Typical Value/Condition Purpose/Effect
Starting material 8-azabicyclo[3.2.1]octan-3-one derivative Bicyclic core formation
Cyanide source Sodium cyanide Hydroxycyanation at C3
Acid catalyst Acetic acid or HCl Activation for nucleophilic addition
Solvent Methanol, butyl acetate Medium for reactions
Temperature (cyanide addition) 0–5°C Control reaction rate, minimize side products
Dehydration reagent Phosphorous oxychloride + pyridine Formation of bicyclic ene and oxygen bridge
Dehydration temperature -10°C to 80-90°C Reaction completion
Methoxylation base KH or NaH Deprotonation for nucleophilic substitution
Methoxylation reagent Methyl iodide or dimethyl sulfate Methoxy group installation
Purification Extraction, drying, concentration Isolation of pure product
Yield range 30–80% depending on step Efficiency varies by step

Research Findings and Analytical Data

  • NMR Spectroscopy: High-resolution NMR confirms the bicyclic structure, position of methoxy group, and stereochemistry of the racemic mixture.
  • X-ray Crystallography: Crystallographic studies on related azabicyclo[3.2.1]octene derivatives validate ring conformation and heteroatom placement.
  • Chromatography: Gas chromatography and HPLC are used to monitor reaction progress and purify intermediates and final product.
  • Reaction Kinetics: Extended reaction times (up to 44 hours) at controlled temperatures optimize yield and purity during cyanide addition and dehydration steps.

Chemical Reactions Analysis

rac-(1R,5S)-2-methoxy-8-oxa-3-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

The compound rac-(1R,5S)-2-methoxy-8-oxa-3-azabicyclo[3.2.1]oct-2-ene has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, particularly those with biological activity . In biology and medicine, compounds with the azabicyclo[3.2.1]octane scaffold are studied for their potential therapeutic effects, including their use as analgesics, anticholinergics, and stimulants. The compound’s unique structure also makes it valuable in the study of structure-activity relationships and the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(1R,5S)-2-methoxy-8-oxa-3-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. For example, compounds with similar structures have been shown to interact with acetylcholine receptors, inhibiting their activity and producing anticholinergic effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural differences and their implications:

Compound Name Substituent at Position 2 Bicyclic Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
rac-(1R,5S)-2-Methoxy-8-oxa-3-azabicyclo[3.2.1]oct-2-ene Methoxy (-OCH₃) 8-oxa ~167.18* Potential solubility enhancement -
(1R,5S)-2-[3-Amino-1,2,4-oxadiazol-5-yl]-8-methyl-8-azabicyclo[3.2.1]oct-2-ene 3-Amino-oxadiazole 8-methyl 235.27 Muscarinic agonist (Kd ≈ 10⁻⁴ M)
(1R,5S)-8-Methyl-3-phenyl-8-azabicyclo[3.2.1]oct-2-ene Phenyl (-C₆H₅) 8-methyl 185.26 Lipophilic; CNS receptor targeting
rac-(1R,2S,3R,5S)-2-Fluoro-8-azabicyclo[3.2.1]oct-2-ene Fluoro (-F) None 178.15 Enhanced metabolic stability
(1R,5S)-8-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene Boronic ester 8-methyl 249.16 Suzuki coupling intermediate

*Estimated based on molecular formula C₈H₁₁NO₂.

Key Observations :

  • This contrasts with the lipophilic phenyl group in CAS 17814-96-9, which may favor blood-brain barrier penetration .
  • 8-Oxa Modification : The oxygen atom in the bicyclic framework (8-oxa) reduces ring strain compared to all-carbon analogues, possibly increasing thermodynamic stability .
  • Electron-Withdrawing vs. Electron-Donating Groups: The 3-amino-oxadiazole group in is electron-withdrawing, enhancing receptor binding (Kd ≈ 10⁻⁴ M), whereas the methoxy group is electron-donating, which may alter binding affinity in muscarinic or nicotinic receptors.

Pharmacological Activity

Muscarinic and Nicotinic Receptor Targeting :

  • The 3-amino-oxadiazole derivative () exhibited the highest muscarinic agonist activity among analogues, attributed to hydrogen-bonding interactions with receptor sites.
  • The target compound’s methoxy group may offer moderate receptor interaction, though direct data is lacking.

Biological Activity

Rac-(1R,5S)-2-methoxy-8-oxa-3-azabicyclo[3.2.1]oct-2-ene is a bicyclic compound that belongs to a class known for its potential biological activities, particularly in the context of medicinal chemistry. This compound is characterized by its unique structural features, including a methoxy group and an integrated oxygen atom within its bicyclic framework. The stereochemistry of this compound plays a crucial role in its biological interactions, influencing its pharmacological properties.

Structural Characteristics

Property Details
Molecular Formula C7_7H11_{11}NO2_2
Molecular Weight 141.17 g/mol
SMILES Notation COC1=NC[C@H]2CC[C@H]1C2=O
IUPAC Name This compound

The bicyclic structure allows it to interact with biological targets effectively, potentially modulating their activity.

The biological activity of this compound has been primarily studied concerning its interaction with opioid receptors . This compound has demonstrated potential as a mu-opioid receptor antagonist, which could have significant implications for pain management and addiction treatment. The structural modifications in the bicyclic framework can enhance selectivity and potency against specific receptor subtypes, making it a candidate for further pharmacological exploration.

Pharmacological Studies

Recent studies have highlighted the following biological activities associated with this compound:

  • Opioid Receptor Interaction :
    • Exhibits antagonistic properties at mu-opioid receptors.
    • Potential therapeutic applications in managing opioid addiction and pain relief.
  • Antibacterial Activity :
    • While not the primary focus, compounds structurally related to this bicyclic framework have shown promising antibacterial effects against Gram-positive and Gram-negative pathogens.

Case Study 1: Opioid Receptor Antagonism

In a study examining the binding affinity of various derivatives of bicyclic compounds at opioid receptors, this compound was found to possess significant binding affinity towards mu-opioid receptors compared to other analogs. This suggests that modifications to the methoxy group can enhance receptor interaction and selectivity.

Case Study 2: Structure Activity Relationship (SAR)

A structure activity relationship (SAR) analysis conducted on related compounds demonstrated that the presence of the methoxy group significantly influences the pharmacokinetic properties and biological efficacy of these compounds. The study concluded that optimizing the stereochemistry and functional groups could lead to more effective therapeutic agents.

Comparative Analysis with Related Compounds

Compound Name Structural Features Biological Activity
8-Azabicyclo[3.2.1]octaneContains nitrogen instead of oxygenVaries; often exhibits different receptor selectivity
8-Oxabicyclo[3.2.1]octaneLacks nitrogenMay have distinct pharmacokinetic profiles
Tropane DerivativesSimilar bicyclic structureKnown for various therapeutic applications

The unique methoxy substitution in this compound enhances its binding affinity and selectivity for opioid receptors compared to other similar compounds.

Q & A

Basic Questions

Q. What spectroscopic methods are most effective for confirming the stereochemistry and functional groups in rac-(1R,5S)-2-methoxy-8-oxa-3-azabicyclo[3.2.1]oct-2-ene?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^1 \text{H}- and 13C^{13} \text{C}-NMR, is critical for identifying the methoxy group (-OCH3\text{-OCH}_3) and the bicyclic framework. Nuclear Overhauser Effect Spectroscopy (NOESY) can resolve stereochemical ambiguities by detecting spatial proximity between protons . X-ray crystallography provides definitive stereochemical confirmation by mapping atomic positions in the crystal lattice . Infrared (IR) spectroscopy further verifies functional groups like the ether (C-O-C\text{C-O-C}) and azabicyclic nitrogen.

Q. What synthetic strategies are used to construct the bicyclic core of this compound?

  • Answer : The bicyclic framework is typically synthesized via cycloaddition reactions (e.g., [3+2] or Diels-Alder) to form the 8-oxa-3-azabicyclo system. Functionalization of the methoxy group may involve alkylation or nucleophilic substitution. Multi-step routes often include:

  • Ring-closing metathesis to form the bicyclic structure.
  • Oxidation/reduction steps to install the oxygen and nitrogen heteroatoms .
  • Solvent selection (e.g., dichloromethane or ethanol) and temperature control (reflux conditions) are critical for yield optimization .

Q. How should researchers purify this compound to achieve enantiomeric purity?

  • Answer : Chiral stationary phase chromatography (e.g., HPLC with amylose-based columns) is standard for separating enantiomers. Recrystallization in solvents like ethanol or hexane can enhance purity by exploiting differential solubility of stereoisomers. Monitoring via chiral GC or polarimetry ensures enantiomeric excess >99% .

Advanced Research Questions

Q. How can kinetic studies evaluate the thermal and pH-dependent stability of this compound?

  • Answer : Perform accelerated stability testing under controlled temperatures (25–60°C) and pH ranges (2–12) using buffer solutions. Monitor degradation via LC-MS to identify byproducts (e.g., hydrolysis of the methoxy group or ring-opening). Rate constants (kk) and activation energy (EaE_a) derived from Arrhenius plots predict shelf-life under standard conditions .

Q. What computational methods predict the reactivity of the methoxy and azabicyclo groups during nucleophilic attacks?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to identify reactive sites. Fukui indices quantify electrophilicity/nucleophilicity, while Molecular Dynamics (MD) simulations assess solvent effects. These methods explain regioselectivity in reactions like epoxidation or amine alkylation .

Q. How can contradictions between theoretical and observed NMR chemical shifts be resolved for this compound?

  • Answer : Discrepancies arise from solvent effects, conformational dynamics, or crystal packing. Use ab initio NMR prediction tools (e.g., ACD/Labs or Gaussian) with explicit solvent models (e.g., PCM). Compare experimental shifts in deuterated solvents (DMSO-d6_6, CDCl3_3) and apply scaling factors for 13C^{13} \text{C}-NMR. Dynamic NMR experiments (VT-NMR) detect conformational exchange broadening .

Q. What strategies optimize the synthesis of stereoisomerically pure derivatives of this compound for structure-activity studies?

  • Answer : Employ asymmetric catalysis (e.g., chiral Lewis acids or organocatalysts) during key steps like cycloaddition or methoxy installation. Use protecting groups (e.g., Boc for amines) to prevent racemization. Validate stereochemistry via X-ray or NOESY, and correlate enantiopurity with biological activity in assays .

Methodological Notes

  • Data Contradiction Analysis : When NMR or computational data conflicts, cross-validate with orthogonal techniques (e.g., IR, MS) and adjust computational parameters (solvent model, basis set) .
  • Experimental Design : For stability studies, include control samples (e.g., inert atmosphere vs. ambient) to isolate degradation pathways .

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